Methoxydiphenylphosphine

CAS No.: 4020-99-9

Cat. No.: VC3690617

Molecular Formula: C13H13OP

Molecular Weight: 216.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4020-99-9 |

|---|---|

| Molecular Formula | C13H13OP |

| Molecular Weight | 216.21 g/mol |

| IUPAC Name | methoxy(diphenyl)phosphane |

| Standard InChI | InChI=1S/C13H13OP/c1-14-15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |

| Standard InChI Key | OAADXJFIBNEPLY-UHFFFAOYSA-N |

| SMILES | COP(C1=CC=CC=C1)C2=CC=CC=C2 |

| Canonical SMILES | COP(C1=CC=CC=C1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

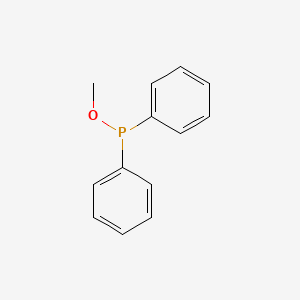

Methoxydiphenylphosphine is characterized by its unique molecular structure that includes a methoxy group attached to a phosphorus atom that also bonds with two phenyl groups. This creates a tertiary phosphine with distinctive chemical behavior.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₃OP |

| Molecular Weight | 216.22 g/mol |

| CAS Registry Number | 4020-99-9 |

| Chemical Structure | Two phenyl groups and one methoxy group bonded to a central phosphorus atom |

It's important to distinguish methoxydiphenylphosphine from methyldiphenylphosphine, which has the formula C₁₃H₁₃P and a molecular weight of 200.22 g/mol . The presence of the oxygen atom in the methoxy group changes the compound's physical and chemical characteristics significantly.

Physical Properties

In contrast, methyldiphenylphosphine is documented as a colorless, viscous liquid . It has a specific gravity of 1.076 and is insoluble in water but soluble in common organic solvents .

Chemical Reactivity

Methoxydiphenylphosphine features a phosphorus atom with a lone pair of electrons, making it nucleophilic and capable of acting as a ligand in coordination chemistry. The methoxy group introduces additional reactivity patterns compared to simple alkyl phosphines.

Synthesis Methods

Modern Approaches

Contemporary synthetic approaches for organophosphines often focus on more environmentally friendly and efficient methods. For related compounds, lithiation strategies have been employed.

For methyldiphenylphosphine, a lithiation process has been documented:

-

Addition of n-BuLi to a solution of methyldiphenylphosphine and TMEDA in n-hexane at below 0°C

-

Stirring the reaction mixture for 60 hours under nitrogen at room temperature

-

Filtration of the yellow precipitate and washing with n-hexane to yield (diphenylphosphino)methyllithium-TMEDA with approximately 99% yield

Applications and Uses

Ligand Chemistry

As a tertiary phosphine, methoxydiphenylphosphine would likely serve as a versatile ligand in coordination chemistry, similar to other organophosphines. The methoxy group would influence its electronic and steric properties as a ligand.

Methyldiphenylphosphine, the related compound, has been documented to form various coordination complexes including:

-

MoH₄(PMePh₂)₄, prepared by treatment of MoCl₄(PMePh₂)₂ with sodium borohydride in the presence of excess ligand

-

CoCl₂(PMePh₂)₂, prepared by treating cobalt(II) chloride with the phosphine

Chemical Transformations

Organophosphines undergo various chemical transformations that are valuable in synthetic chemistry. The oxidation of these compounds is particularly important.

Methyldiphenylphosphine can be oxidized to its corresponding phosphine oxide (OPMePh₂) through treatment with hydrogen peroxide . The solubility of methyldiphenylphosphine oxide has been studied in various solvents including benzene, toluene, ethylbenzene, o-xylene, m-xylene, p-xylene, ethyl acetate, and binary solvent mixtures .

Spectroscopic Characterization

| NMR Type | Chemical Shift Values |

|---|---|

| ¹H NMR (400 MHz, CDCl₃, 298 K) | δ 1.6 (d, 3H, CH₃), 7.3-7.7 (m, 10H, Ph) |

| ³¹P NMR (162 MHz, CDCl₃, 298 K) | δ -26.8 (s) |

This data shows the characteristic signals for the methyl protons and aromatic protons in methyldiphenylphosphine .

Ionization Studies

Mass spectrometry and ionization studies provide valuable information about molecular fragmentation patterns and electronic properties. For methyldiphenylphosphine:

| Property | Value | Method |

|---|---|---|

| Ionization Energy | 8.28 ± 0.05 eV | Photoelectron spectroscopy |

| Proton Affinity | 972.1 kJ/mol | - |

| Gas Basicity | 939.7 kJ/mol | - |

These values reflect the compound's electronic properties and its behavior in gas-phase acid-base chemistry .

| Hazard Type | Classification |

|---|---|

| GHS Hazard Statements | H302: Acute toxicity, oral |

| H315: Skin corrosion/irritation | |

| H319: Serious eye damage/eye irritation | |

| Pictogram | Exclamation Mark Irritant GHS07 |

| Signal Word | Warning |

Appropriate precautionary measures include specific treatment protocols, careful eye rinsing procedures, and seeking medical advice/attention for skin irritation .

Comparative Analysis with Related Phosphines

Structural Comparisons

Methoxydiphenylphosphine belongs to a family of organophosphines that includes various substituted derivatives. Methyldiphenylphosphine is part of a series (CH₃)₃₋ₙ(C₆H₅)ₙP that includes compounds where n = 0, 1, and 3 .

The key structural difference between methoxydiphenylphosphine and methyldiphenylphosphine is the presence of an oxygen atom in the substituent group attached to phosphorus:

-

Methoxydiphenylphosphine: (CH₃O)(C₆H₅)₂P

-

Methyldiphenylphosphine: (CH₃)(C₆H₅)₂P

This structural difference significantly impacts the electronic properties, coordination behavior, and reactivity patterns of these compounds.

Reactivity Patterns

The methoxy group in methoxydiphenylphosphine would influence its electron-donating properties and steric profile compared to methyldiphenylphosphine. This likely affects:

-

Coordination strength to transition metals

-

Basicity and nucleophilicity

-

Susceptibility to oxidation

Methyldiphenylphosphine can form various derivatives including:

Research Limitations and Future Directions

Current Research Gaps

The available scientific literature shows a significant gap in comprehensive studies specifically focused on methoxydiphenylphosphine. Future research directions should include:

-

Detailed characterization of physical and chemical properties

-

Exploration of synthetic routes with optimized yields

-

Investigation of coordination chemistry with various transition metals

-

Evaluation of catalytic applications in organic synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume